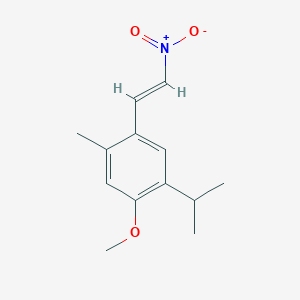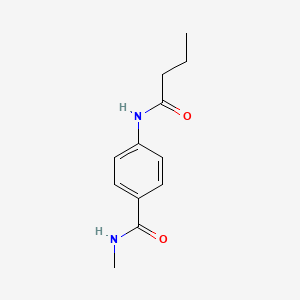![molecular formula C11H9N5OS B5739635 N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, also known as TPC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPC is a member of the triazolopyrimidine family, which has been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. Furthermore, N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to modulate immune responses by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is its broad-spectrum activity against various diseases. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to be effective against cancer, viral infections, and bacterial infections, which makes it a promising therapeutic agent. However, one of the limitations of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the toxicity and pharmacokinetics of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide need to be further studied to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and toxicity of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in animal models to determine its safety and efficacy in humans. Furthermore, the mechanism of action of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide needs to be further elucidated to identify its molecular targets. Finally, the therapeutic potential of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in various diseases needs to be explored in clinical trials to determine its efficacy in humans.
Conclusion:
In conclusion, N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a novel compound with a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has shown promising results in the treatment of various diseases, but further research is needed to determine its safety and efficacy in humans. The synthesis method of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been optimized to achieve high yields and purity, and its mechanism of action needs to be further elucidated. Overall, N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a promising therapeutic agent that has the potential to revolutionize the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a multi-step process that involves the reaction of 2-thienylmethylamine with 2-chloro-4,6-diamino-5-methylpyrimidine, followed by the reaction with 1,2,4-triazole-3-carboxylic acid. The final product is obtained after purification by column chromatography. The synthesis of N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been found to have a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has also been found to be effective against viral infections, such as influenza and herpes simplex virus. Furthermore, N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has shown promising results in the treatment of bacterial infections, such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-10(13-7-8-3-1-6-18-8)9-14-11-12-4-2-5-16(11)15-9/h1-6H,7H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFCEYOICRQJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCC3=CC=CS3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)
![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)
![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)
![N-(4-methoxybenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5739603.png)

![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)
![1-benzyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739624.png)
![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)